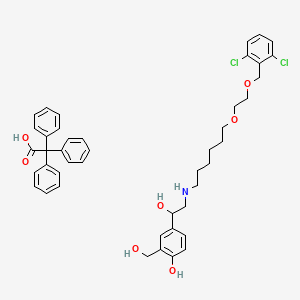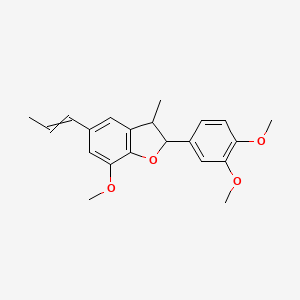
(+)-Alpha-cedrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Alpha-cedrene is a sesquiterpene hydrocarbon found in the essential oils of cedarwood. It is known for its woody, balsamic aroma and is widely used in the fragrance industry. This compound is also of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Alpha-cedrene can be synthesized through several methods, including the cyclization of farnesyl pyrophosphate. This process typically involves the use of acid catalysts under controlled temperature and pressure conditions to facilitate the cyclization reaction.
Industrial Production Methods
In industrial settings, this compound is primarily obtained through the distillation of cedarwood oil. The oil is subjected to fractional distillation, where this compound is separated based on its boiling point. This method is efficient and widely used due to the abundance of cedarwood oil.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Alpha-cedrene undergoes various chemical reactions, including:
Oxidation: This reaction can produce cedrol, a valuable compound in the fragrance industry.
Reduction: Reduction of this compound can yield dihydro-cedrene.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Cedrol
Reduction: Dihydro-cedrene
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
(+)-Alpha-cedrene has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use in traditional medicine.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (+)-Alpha-cedrene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Cedrol: A related sesquiterpene alcohol with similar fragrance properties.
Beta-cedrene: Another sesquiterpene found in cedarwood oil, differing in its molecular structure.
Thujopsene: A sesquiterpene with a similar structure but different biological activities.
Uniqueness
(+)-Alpha-cedrene is
Propiedades
Número CAS |
35964-52-4 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15+/m0/s1 |
Clave InChI |
IRAQOCYXUMOFCW-KYEXWDHISA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C |
SMILES canónico |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)



![(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B13384547.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B13384557.png)
